
4-Bromo-3-phenylpyridine
Overview
Description
4-Bromo-3-phenylpyridine is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-phenylpyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or alkenes under mild conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include 4-chloro-3-phenylpyridine or 4-iodo-3-phenylpyridine.
Nucleophilic Substitution: Products include 4-amino-3-phenylpyridine or 4-thio-3-phenylpyridine.
Cross-Coupling Reactions: Products include various biaryl or styrene derivatives.
Scientific Research Applications
4-Bromo-3-phenylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-3-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. For example, in cross-coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
- 4-Chloro-3-phenylpyridine
- 4-Iodo-3-phenylpyridine
- 3-Phenylpyridine
Comparison: 4-Bromo-3-phenylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Bromo-3-phenylpyridine (C₁₁H₈BrN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a phenyl group at the 3-position. This specific substitution pattern influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses.
- Antibacterial and Antifungal Activity : The compound has shown effectiveness against several bacterial strains and fungi.
- Cytotoxicity : It has been evaluated for cytotoxic effects on various cancer cell lines.
Antiviral Activity
In a study evaluating novel derivatives of pyridine compounds, this compound was tested for its antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). Results indicated moderate protective effects in vitro, with specific derivatives demonstrating IC50 values ranging from 50 to 100 µM against selected viral strains .
Antibacterial and Antifungal Effects
The compound was also assessed for its antibacterial properties against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 10-50 µg/mL . Additionally, antifungal activity was noted against Candida albicans, suggesting its potential as an antifungal agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (A549, PC-3, MCF-7) revealed that this compound possesses moderate cytotoxic effects. The IC50 values varied depending on the cell line, with A549 cells showing the highest sensitivity (IC50 = 30 µM) . Structure-activity relationship (SAR) analyses indicated that modifications to the phenyl group could enhance cytotoxicity.
Case Study 1: Antiviral Screening
A comprehensive screening of pyridine derivatives included this compound, which was evaluated for antiviral efficacy. The study found that while not the most potent compound tested, it provided a basis for further structural modifications aimed at enhancing antiviral activity .
Case Study 2: Antibacterial Evaluations
In a series of experiments targeting bacterial infections, this compound was part of a panel of compounds tested for their ability to inhibit bacterial growth. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibacterial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
Compound Modification | Biological Activity | IC50 Value |
---|---|---|
Bromine Position Change | Altered enzyme inhibition | Varies |
Phenyl Substituents | Enhanced cytotoxicity | Up to 30 µM |
Additional Halogens | Increased antibacterial activity | Varies |
These insights underline the importance of chemical modifications in optimizing biological efficacy.
Q & A
Q. Basic: What are the recommended synthetic routes for 4-Bromo-3-phenylpyridine, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging aryl boronic acids and palladium catalysts. For example, brominated pyridine intermediates (e.g., 3-phenylpyridine derivatives) may undergo regioselective bromination using -bromosuccinimide (NBS) in acetonitrile under controlled conditions . Purification is critical: use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via -NMR and mass spectrometry (MS) .
Q. Advanced: How can electronic effects of the bromine and phenyl substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
The electron-withdrawing bromine at the 4-position activates the pyridine ring toward SNAr by polarizing the C-Br bond, while the 3-phenyl group sterically hinders para-substitution. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity. Experimentally, react this compound with nucleophiles (e.g., amines or alkoxides) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120°C). Use -NMR to track substitution patterns and X-ray crystallography to resolve structural ambiguities .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify substitution patterns and confirm regiochemistry. For example, the deshielded proton adjacent to bromine typically appears downfield (~8.5–9.0 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects impurities.
- X-ray Diffraction (XRD): Resolves crystal structure and intermolecular interactions, critical for understanding packing behavior in solid-state applications .
- HPLC: Quantifies purity (>98% for catalytic applications) using a C18 column and UV detection at 254 nm .
Q. Advanced: How can contradictions in spectral data (e.g., unexpected coupling constants) be resolved?
Methodological Answer:
Contradictions often arise from rotational isomerism or solvent effects. For example, unexpected -NMR splitting may indicate restricted rotation around the C-Br bond. Perform variable-temperature NMR to observe dynamic effects. Compare experimental data with DFT-simulated spectra (using Gaussian or ORCA software). Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
Q. Basic: What safety protocols are critical when handling brominated pyridines?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods for reactions involving volatile brominated intermediates.
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal.
- Emergency Measures: Ensure access to eyewash stations and emergency showers. Documented protocols for bromine exposure are mandatory .
Q. Advanced: How does steric hindrance from the 3-phenyl group affect catalytic coupling reactions?
Methodological Answer:
The bulky phenyl group at the 3-position can impede catalyst accessibility, reducing reaction rates in cross-coupling. Mitigate this by:
- Using sterically undemanding ligands (e.g., triphenylphosphine instead of bulky Buchwald ligands).
- Optimizing solvent polarity (e.g., toluene for better ligand solubility).
- Increasing catalyst loading (5–10 mol% Pd) and reaction time (24–48 hrs). Validate via kinetic studies and GC-MS monitoring .
Q. Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
This compound serves as a precursor for:
- Kinase Inhibitors: Functionalize via Suzuki coupling to introduce heterocyclic moieties.
- Antimicrobial Agents: Modify the phenyl ring with electron-withdrawing groups (e.g., nitro) to enhance bioactivity.
- PET Tracers: Substitute bromine with using radiochemical methods for imaging applications .
Q. Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
Perform molecular dynamics (MD) simulations to assess thermodynamic stability and predict degradation pathways. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with solubility and metabolic resistance. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .
Q. Basic: What solvents and conditions are optimal for storing this compound?
Methodological Answer:
Store under inert atmosphere (argon) in amber glass vials at –20°C. Use anhydrous solvents (e.g., THF or DCM) for long-term storage. Avoid prolonged exposure to light or moisture, which can hydrolyze the C-Br bond. Periodically check purity via -NMR .
Q. Advanced: How to address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Trapping: Use quenching agents (e.g., NaHCO) to stabilize reactive intermediates.
- Catalyst Screening: Test alternative catalysts (e.g., Ni-catalyzed vs. Pd-catalyzed systems) for cost and efficiency.
- Flow Chemistry: Implement continuous flow reactors to improve mixing and heat transfer, reducing side reactions .
Properties
IUPAC Name |
4-bromo-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440112-20-9 | |
Record name | 4-Bromo-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.